N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride
Description
N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride is a chemical compound that features an aminoethyl group attached to a 3-iodobenzenesulfonamide moiety. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCSZFVPZPNDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)S(=O)(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride typically involves the reaction of 3-iodobenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The sulfonamide group can be reduced to form sulfinamides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, sodium periodate, or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of the original compound.
Oxidation Reactions: Products include imines, nitriles, or sulfoxides.
Reduction Reactions: Products include sulfinamides or thiols.
Scientific Research Applications
N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive iodine atom.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfonamide group can also interact with active sites of enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
- N-(2-aminoethyl)glycine
Uniqueness
N-(2-aminoethyl)-3-iodobenzenesulfonamide;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific interactions with biological molecules. This makes it particularly valuable in applications requiring targeted modification or inhibition of proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
